molecular formula C12H19N4+ B14762929 3-(2-Amino-1-benzimidazolyl)propyl-dimethylammonium

3-(2-Amino-1-benzimidazolyl)propyl-dimethylammonium

Cat. No.: B14762929
M. Wt: 219.31 g/mol
InChI Key: XFQGUCOQJCAODM-UHFFFAOYSA-O
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Description

3-(2-Amino-1-benzimidazolyl)propyl-dimethylammonium is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science. This particular compound features a benzimidazole ring fused with an amino group and a propyl-dimethylammonium side chain, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-1-benzimidazolyl)propyl-dimethylammonium can be achieved through several methods. One common approach involves the reaction of 1,2-diaminobenzene with carboxylic acids or their derivatives, such as esters or anhydrides, in the presence of a catalyst like hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated control systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-1-benzimidazolyl)propyl-dimethylammonium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the benzimidazole ring can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, alkylating agents, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

3-(2-Amino-1-benzimidazolyl)propyl-dimethylammonium has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological processes.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial, antiviral, and anticancer agent.

    Industry: Utilized as a corrosion inhibitor and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-Amino-1-benzimidazolyl)propyl-dimethylammonium involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound may interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad range of applications.

    2-Methylbenzimidazole: A derivative with a methyl group at the 2-position, used in various chemical and biological studies.

    5,6-Dimethylbenzimidazole: Another derivative with methyl groups at the 5 and 6 positions, known for its role as a precursor in the synthesis of vitamin B12.

Uniqueness

3-(2-Amino-1-benzimidazolyl)propyl-dimethylammonium is unique due to its specific structural features, including the propyl-dimethylammonium side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H19N4+

Molecular Weight

219.31 g/mol

IUPAC Name

3-(2-aminobenzimidazol-1-yl)propyl-dimethylazanium

InChI

InChI=1S/C12H18N4/c1-15(2)8-5-9-16-11-7-4-3-6-10(11)14-12(16)13/h3-4,6-7H,5,8-9H2,1-2H3,(H2,13,14)/p+1

InChI Key

XFQGUCOQJCAODM-UHFFFAOYSA-O

Canonical SMILES

C[NH+](C)CCCN1C2=CC=CC=C2N=C1N

Origin of Product

United States

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